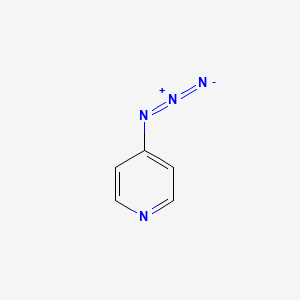

4-アジドピリジン

概要

説明

Synthesis Analysis

The synthesis of 4-Azidopyridine and its derivatives involves various strategies aimed at incorporating the azido group into the pyridine ring. For instance, the synthesis of 4′-Azido-2,2′:6′,2″-terpyridines and their complexes with metals like iron(II) and ruthenium(II) demonstrates the versatility of azidopyridines in forming complex structures (Fallahpour, 1999). Additionally, metal(II) pseudohalide complexes with 4-azidopyridine as a co-ligand have been synthesized and characterized, showcasing the compound's ability to form diverse coordination compounds (Mautner et al., 2015).

Molecular Structure Analysis

The molecular structure of azidopyridines has been a subject of investigation to understand their potential reactivity and applications. X-ray crystallography has provided insights into the structure, such as in the case of synthesized 4-azidopyridine complexes, where the spatial arrangement around metal centers was elucidated (Goher & Mak, 1984).

Chemical Reactions and Properties

4-Azidopyridine participates in a variety of chemical reactions, highlighting its reactivity and functional group compatibility. For example, azidopyridine has been used in the synthesis of zinc(II) complexes, where its reactivity with pseudohalides and nitrite was explored (Mautner et al., 2015). Such studies demonstrate the compound's versatility in forming complex structures and its potential in materials science.

Physical Properties Analysis

The physical properties of 4-azidopyridine, such as its crystal structure and stability, are crucial for its application in various fields. Investigations into its structural properties have revealed details about its crystalline form and interactions, providing a basis for its use in synthesis and material science applications (Qian & Huang, 2010).

Chemical Properties Analysis

The chemical properties of 4-azidopyridine, including its reactivity and the nature of its interactions with other molecules, have been extensively studied. Its role as a ligand in metal complexes and its participation in the formation of coordination polymers highlight its chemical versatility and potential for creating novel materials (Li et al., 2001).

科学的研究の応用

配位化学:6配位ケイ素錯体

4-アジドピリジンは、SiCl4(4-Azidopyridine)2などの6配位ケイ素錯体の合成に使用されます。 この錯体は、溶解および冷却時に興味深い挙動を示し、異なるトランス異性体を特徴とする2つの異なる結晶修飾を形成します 。これらの異性体の研究は、配位化学と、フェニルアセチレンなどの他の化合物とのクリック反応に対する錯体形成の影響に関する貴重な洞察を提供します。

有機合成:クリックケミストリー

有機合成では、4-アジドピリジンはクリックケミストリー反応で重要な役割を果たします。それは(3+2)環状付加反応に関与し、トリアゾール生成物の混合物を生成します。 これらの反応は、医薬品や材料科学で潜在的な用途を持つ複雑な分子を構築するために重要です .

NMR分光法:構造解明

この化合物は、溶液中の特定の構造の存在を確認するためのNMR分光法においても重要です。 たとえば、SiCl4の4配位Si原子に特徴的な29Si NMRシグナルは、4-アジドピリジンの存在によって確認されます 。この用途は、さまざまな状態にある化学種の構造解明に不可欠です。

材料科学:ホモカップリング反応

4-アジドピリジン類似体は、ホモカップリング反応を触媒して、材料科学で技術的に関連する用途を持つ1,3-ジインを生成するために使用されます。 これらの反応は、穏やかな条件下で促進され、4-アジドピリジン誘導体の新規材料合成における有用性を強調しています .

リガンド化学:反応経路への影響

4-アジドピリジンとそのテトラゾール異性体の平衡は、反応経路に影響を与えるために利用できます。 この特性は、リガンドの存在が結果を変化させる可能性のある反応、たとえば、グラーザー-ヘイ反応で特に役立ちます .

計算化学:エネルギーと安定性の分析

4-アジドピリジン錯体は、エネルギー差と安定性を調べるための計算分析の対象です。 このような研究は、化学化合物の基本的な特性を理解し、さまざまな環境における挙動を予測するために不可欠です .

結晶学:結晶化の速度論的制御

速度論的制御の影響を受けた、4-アジドピリジン錯体の結晶化挙動は、結晶学の分野で関心を集めています。 冷却速度を操作することで、異なる結晶形を得ることができ、結晶化プロセスの設計のための貴重な知識を提供します .

Safety and Hazards

将来の方向性

作用機序

Target of Action

4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

4-Azidopyridine acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4-Azidopyridine is the neuronal signaling pathway . By blocking potassium channels, 4-Azidopyridine prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .

Pharmacokinetics

4-Azidopyridine is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of 4-Azidopyridine is relatively short, approximately 3-4 hours .

Result of Action

The primary result of 4-Azidopyridine’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, 4-Azidopyridine has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .

Action Environment

The action of 4-Azidopyridine can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature

特性

IUPAC Name |

4-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJKRDTLONZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462536 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39910-67-3 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)

![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)

![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)

![(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-6-[(1S)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide](/img/structure/B1251085.png)